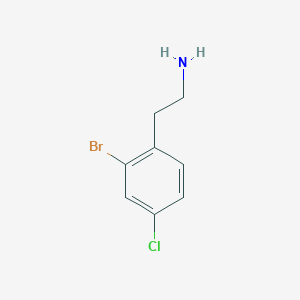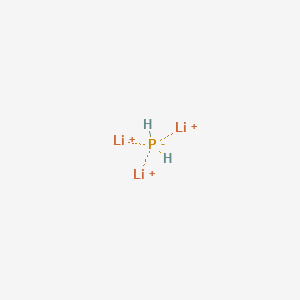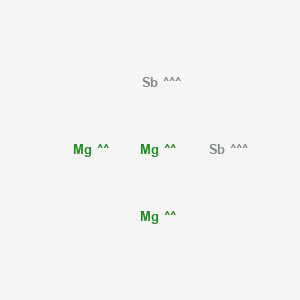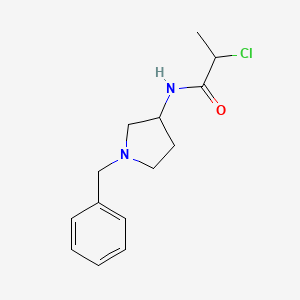![molecular formula C11H21ClN2O2 B3365178 2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide CAS No. 1208957-38-3](/img/structure/B3365178.png)
2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide
Descripción general
Descripción
2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential as an anticancer agent. It was first synthesized in the 1980s and has since been the subject of extensive research in the scientific community.
Mecanismo De Acción
2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide works by activating the immune system to produce cytokines, which are signaling molecules that stimulate the immune response. Specifically, this compound activates the production of interferon-alpha and tumor necrosis factor-alpha, which have been shown to have antitumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, as well as to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide as an anticancer agent is that it is relatively non-toxic to normal cells, making it a potentially safer alternative to traditional chemotherapy drugs. However, one limitation is that it has been shown to be less effective in tumors that do not have a strong immune response.
Direcciones Futuras
There are a number of potential future directions for research on 2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide. One area of interest is in combination therapy, where this compound is used in combination with other anticancer agents to enhance its effectiveness. Additionally, there is interest in developing more potent analogs of this compound that may be even more effective as anticancer agents. Finally, there is interest in understanding the mechanisms by which this compound activates the immune system, which could lead to the development of new immunotherapies for cancer.
Aplicaciones Científicas De Investigación
2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide has been studied extensively for its potential as an anticancer agent. It has been shown to have antitumor activity in a variety of cancer types, including lung, colon, and breast cancer. This compound works by activating the immune system to attack cancer cells, leading to their death.
Propiedades
IUPAC Name |
2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O2/c1-9-7-14(8-10(2)16-9)5-3-4-13-11(15)6-12/h9-10H,3-8H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYSDEFNNJPSKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B3365177.png)

